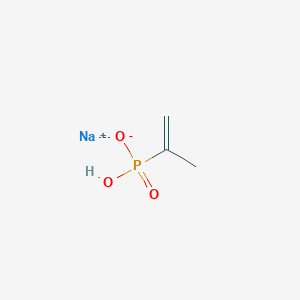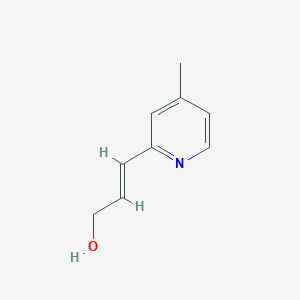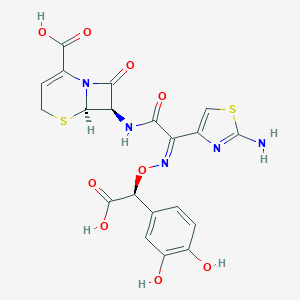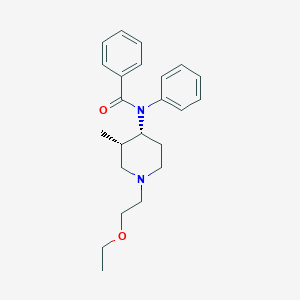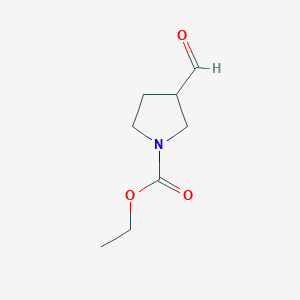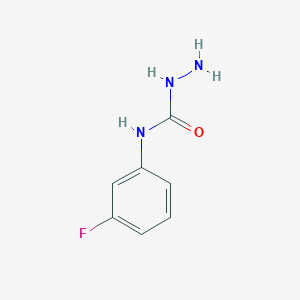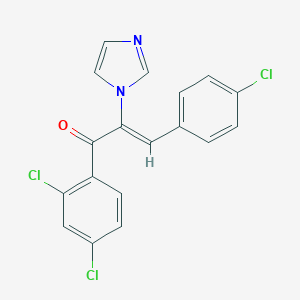
2-Propen-1-one, 3-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-, (Z)- (9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propen-1-one, 3-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-, (Z)- (9CI) is a chemical compound with a molecular formula of C17H10Cl3N3O. It is commonly known as Clotrimazole and is an antifungal medication used to treat various fungal infections. Clotrimazole is an azole antifungal agent that works by inhibiting the synthesis of ergosterol, a component of fungal cell membranes.
作用机制
The mechanism of action of Clotrimazole is related to its ability to inhibit the synthesis of ergosterol, a component of fungal cell membranes. Ergosterol is essential for the structural integrity and function of fungal cell membranes, and its inhibition leads to the disruption of fungal cell membranes and the death of fungal cells. Clotrimazole also inhibits the activity of cytochrome P450 enzymes, which are involved in the synthesis of ergosterol.
Biochemical and Physiological Effects:
Clotrimazole has been shown to have a variety of biochemical and physiological effects. In addition to its antifungal properties, Clotrimazole has been shown to have antiviral, antibacterial, and anticancer properties. Clotrimazole has been shown to inhibit the growth of various types of cancer cells, including breast cancer, prostate cancer, and leukemia. Clotrimazole has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
Clotrimazole has several advantages for lab experiments. It is a well-established antifungal agent that has been extensively studied for its pharmacological properties. Clotrimazole is readily available and can be easily synthesized in the lab. However, there are also limitations to the use of Clotrimazole in lab experiments. Clotrimazole has a narrow spectrum of activity and is only effective against certain types of fungi. In addition, Clotrimazole can be toxic to mammalian cells at high concentrations, which can limit its use in certain types of experiments.
未来方向
There are several future directions for the study of Clotrimazole. One area of research is the development of new formulations of Clotrimazole that can improve its efficacy and reduce its toxicity. Another area of research is the study of Clotrimazole's potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Finally, there is ongoing research into the use of Clotrimazole as a potential anticancer agent, and further studies are needed to determine its efficacy and safety in this context.
Conclusion:
In conclusion, Clotrimazole is a well-established antifungal agent that has been extensively studied for its pharmacological properties. Clotrimazole has a narrow spectrum of activity and is only effective against certain types of fungi. However, it has also been shown to have antiviral, antibacterial, and anticancer properties and has been studied for its potential use in the treatment of various types of cancer and inflammatory diseases. Further research is needed to fully understand the potential of Clotrimazole in these contexts.
合成方法
The synthesis of Clotrimazole is a complex multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2,4-dichlorobenzyl chloride with imidazole in the presence of a base to form 1-(2,4-dichlorophenyl)-2-imidazolyl ethanone. This intermediate is then reacted with 4-chlorobenzaldehyde in the presence of a base to form 3-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-imidazolyl propenone. Finally, the propenone is reacted with thioacetic acid in the presence of a base to form Clotrimazole.
科学研究应用
Clotrimazole has been extensively studied for its antifungal properties and has been used to treat various fungal infections, including ringworm, athlete's foot, and jock itch. In addition to its antifungal properties, Clotrimazole has also been shown to have antiviral, antibacterial, and anticancer properties. Clotrimazole has been studied for its potential use in the treatment of various types of cancer, including breast cancer, prostate cancer, and leukemia.
属性
CAS 编号 |
120758-61-4 |
|---|---|
产品名称 |
2-Propen-1-one, 3-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-, (Z)- (9CI) |
分子式 |
C18H11Cl3N2O |
分子量 |
377.6 g/mol |
IUPAC 名称 |
(Z)-3-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-imidazol-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C18H11Cl3N2O/c19-13-3-1-12(2-4-13)9-17(23-8-7-22-11-23)18(24)15-6-5-14(20)10-16(15)21/h1-11H/b17-9- |
InChI 键 |
AXQASNCLMPIHAZ-MFOYZWKCSA-N |
手性 SMILES |
C1=CC(=CC=C1/C=C(/C(=O)C2=C(C=C(C=C2)Cl)Cl)\N3C=CN=C3)Cl |
SMILES |
C1=CC(=CC=C1C=C(C(=O)C2=C(C=C(C=C2)Cl)Cl)N3C=CN=C3)Cl |
规范 SMILES |
C1=CC(=CC=C1C=C(C(=O)C2=C(C=C(C=C2)Cl)Cl)N3C=CN=C3)Cl |
同义词 |
2-Propen-1-one, 3-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-, (Z)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



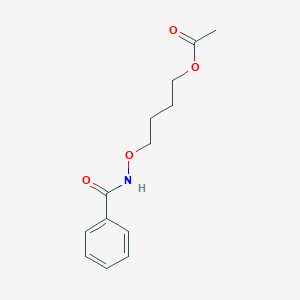
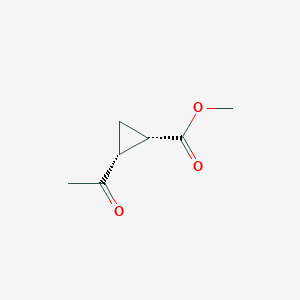
![4,6-Diamino-2-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B40819.png)
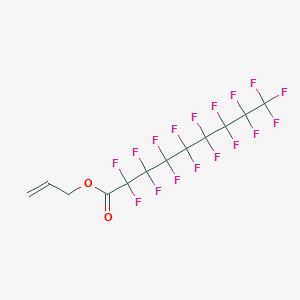
![Hexachloromethyl-hexamethoxycalix-[6]arene](/img/structure/B40823.png)
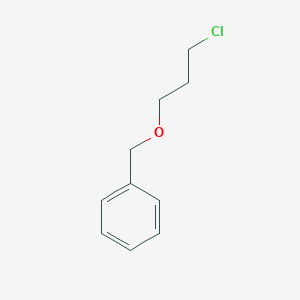
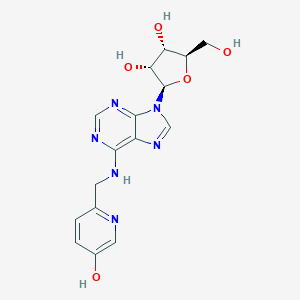
![[(1S,3S,4S)-1,2,4-triacetyloxy-5-cyano-7-hydroxy-3-methyl-6,11-dioxo-2,3-dihydro-1H-benzo[h]carbazol-4-yl] 2-methylpropanoate](/img/structure/B40828.png)
